Cyclohexene, 1-isocyanato-

Description

Contextualization within Modern Organic Synthesis and Polymer Chemistry

In the realm of modern organic synthesis, Cyclohexene (B86901), 1-isocyanato- serves as a versatile intermediate. The isocyanate group (-N=C=O) is highly electrophilic, readily reacting with a wide array of nucleophiles. This reactivity is harnessed by chemists to construct complex nitrogen-containing compounds. Its cyclic and unsaturated framework offers further opportunities for stereoselective transformations and the introduction of diverse functionalities. The double bond in the cyclohexene ring can participate in various addition and cycloaddition reactions, allowing for the construction of intricate polycyclic systems.

The significance of isocyanates extends profoundly into polymer chemistry, where they are fundamental monomers for the production of polyurethanes. patsnap.comscispace.com Polyurethanes, a class of polymers with a wide range of properties and applications, from flexible foams to rigid plastics and durable elastomers, are formed through the reaction of diisocyanates with polyols. patsnap.comscispace.com While Cyclohexene, 1-isocyanato- itself is a monoisocyanate, the study of its reactivity provides crucial insights into the behavior of more complex di- and polyisocyanates used in industrial polymer synthesis. ontosight.ai The presence of the cyclohexene moiety can impart unique thermal and mechanical properties to the resulting polymers.

Historical Development and Significance of Isocyanates as Reactive Intermediates

The journey of isocyanates in chemistry began in 1848 with the first synthesis of an organic isocyanate by A. Wurtz. scribd.combeilstein-journals.org This discovery laid the groundwork for over a century of exploration into the rich reactivity of this functional group. patsnap.com Initially, the synthesis of isocyanates heavily relied on the use of phosgene (B1210022), a highly toxic reagent. scribd.combeilstein-journals.org While effective, the hazardous nature of phosgene has driven the development of alternative, "non-phosgene" routes, such as the Curtius, Hofmann, and Lossen rearrangements, and more recently, the Staudinger-aza-Wittig reaction. beilstein-journals.org

The true potential of isocyanates in polymer science was unlocked in the 1930s by Otto Bayer and his team, leading to the development of polyurethanes. patsnap.comscispace.com This marked a turning point, establishing isocyanates as indispensable reactive intermediates in the burgeoning field of polymer chemistry. patsnap.com The versatility of the isocyanate group, capable of reacting with a plethora of functional groups containing active hydrogen atoms like alcohols, amines, and water, cemented its importance in creating a vast array of polymeric materials. patsnap.comscispace.com

Unique Structural Features and Intrinsic Reactivity Potential of 1-Isocyanato-cyclohexene

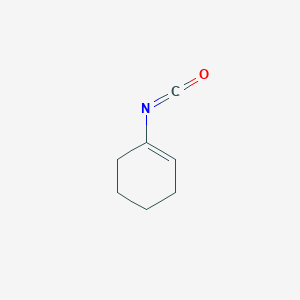

The structure of Cyclohexene, 1-isocyanato- is key to its reactivity. The molecule features a six-membered cyclohexene ring with an isocyanate group attached to one of the vinylic carbons. vulcanchem.com This arrangement, where the isocyanate is directly bonded to a double bond, classifies it as a vinyl isocyanate.

The electrophilicity of the central carbon atom in the isocyanate group is a defining characteristic, making it susceptible to nucleophilic attack. rsc.org The reactivity of the isocyanate group can be influenced by the electronic nature of its substituent. In the case of 1-isocyanato-cyclohexene, the vinyl group's electronic effects play a significant role.

The double bond within the cyclohexene ring also presents a site for various chemical transformations. It can undergo reactions such as hydrogenation, halogenation, and epoxidation, allowing for further functionalization of the molecule. This dual reactivity of the isocyanate group and the double bond makes 1-isocyanato-cyclohexene a valuable synthon for creating diverse molecular architectures.

Current Research Landscape and Emerging Academic Challenges for Cyclohexene, 1-isocyanato- Derivatives

Current research involving isocyanates is vibrant and multifaceted, with a strong emphasis on developing greener and more sustainable synthetic methodologies. rsc.org A significant challenge remains the reliance on phosgene for large-scale isocyanate production, prompting extensive research into safer alternatives. beilstein-journals.orgrsc.org The development of efficient, non-phosgene routes for the synthesis of isocyanates, including those with complex structures like Cyclohexene, 1-isocyanato- derivatives, is a key area of academic inquiry. beilstein-journals.org

Another frontier is the exploration of novel reactivity patterns of isocyanates. For instance, isocyanate-based multicomponent reactions are gaining traction as they allow for the construction of complex molecules in a single step with high atom economy. rsc.orgresearchgate.net Research into the cycloaddition reactions of isocyanates is also expanding, offering new pathways to synthesize heterocyclic compounds. researchgate.net

For Cyclohexene, 1-isocyanato- derivatives specifically, challenges and opportunities lie in:

Stereoselective Synthesis: Developing methods to control the stereochemistry of the cyclohexene ring during synthesis and subsequent reactions.

Polymerization Studies: Investigating the polymerization behavior of functionalized 1-isocyanato-cyclohexene monomers to create novel polymers with tailored properties.

Bio-based Feedstocks: Exploring the synthesis of 1-isocyanato-cyclohexene derivatives from renewable resources to enhance the sustainability of the resulting materials. rsc.org

Computational Modeling: Utilizing computational chemistry to better understand the electronic structure and reactivity of these molecules, guiding the design of new reactions and materials.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanatocyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-6-8-7-4-2-1-3-5-7/h4H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFODWBNXPUDMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449940 | |

| Record name | Cyclohexene, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5041-27-0 | |

| Record name | Cyclohexene, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexene, 1 Isocyanato

Phosgenation-Based Approaches for Isocyanate Synthesis

The reaction of amines with phosgene (B1210022) has been the most crucial industrial method for producing organic isocyanates for decades. nih.govsabtechmachine.com This process is well-established, characterized by rapid reactions and high yields, making it economically favorable for large-scale production of commodity isocyanates like toluene diisocyanate (TDI) and diphenylmethane diisocyanate (MDI). ukessays.comacs.org However, the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride (HCl) byproduct present significant safety and environmental drawbacks. nih.govacs.org

The direct phosgenation route involves the reaction of a primary amine with phosgene to yield the corresponding isocyanate. nih.gov For the synthesis of Cyclohexene (B86901), 1-isocyanato-, the corresponding amine would be 1-aminocyclohexene. The process can be carried out in either the liquid or gas phase. nih.govacs.org

Liquid-Phase Phosgenation: This method is typically performed in an inert solvent. The reaction is often conducted in a two-step temperature process, known as "cold-hot" phosgenation, to minimize the formation of urea (B33335) byproducts. sabtechmachine.com Initially, the amine and phosgene react at low temperatures (0–70°C) to form a carbamoyl chloride and amine hydrochloride. sabtechmachine.comgoogle.com The reaction mixture is then heated to higher temperatures (80–200°C) to decompose these intermediates into the final isocyanate and HCl. sabtechmachine.comgoogle.com An excess of phosgene is generally used to reduce the formation of undesired ureas. universiteitleiden.nl

Gas-Phase Phosgenation: In this process, the vaporized amine is reacted with gaseous phosgene at high temperatures, typically between 200°C and 600°C. nih.govgoogle.com This method is advantageous for amines with high boiling points and is used in the large-scale production of aromatic isocyanates. acs.org

| Parameter | Liquid-Phase Phosgenation | Gas-Phase Phosgenation |

| Starting Amine | 1-Aminocyclohexene | Vaporized 1-Aminocyclohexene |

| Reagent | Phosgene (COCl₂) | Gaseous Phosgene (COCl₂) |

| Temperature | Two-stage: 0-70°C then 80-200°C | 200-600°C |

| Pressure | 1 to ~50 bar | Atmospheric or slightly elevated |

| Key Feature | Minimizes urea byproducts through staged heating | Suitable for high-boiling point amines |

| Primary Byproduct | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) |

The formation of a carbamoyl chloride is a critical step in the liquid-phase phosgenation process. google.comnih.gov When the primary amine (e.g., 1-aminocyclohexene) reacts with phosgene at low temperatures, it forms the N-cyclohexenylcarbamoyl chloride intermediate. Simultaneously, the HCl generated reacts with unreacted amine to form the amine hydrochloride salt. sabtechmachine.com

Reaction Steps:

Cold Phosgenation (Formation of Intermediates):

R-NH₂ + COCl₂ → R-NHCOCl + HCl

R-NH₂ + HCl → R-NH₂·HCl

Hot Phosgenation (Decomposition to Isocyanate):

R-NHCOCl → R-NCO + HCl

R-NH₂·HCl + COCl₂ → R-NCO + 3HCl

These intermediates are then thermally decomposed in the "hot phosgenation" stage to yield the final isocyanate product. sabtechmachine.com Carbamoyl chlorides are relatively unstable and readily eliminate HCl upon heating to form the isocyanate. google.com This two-stage approach is crucial for achieving high yields by preventing side reactions, such as the formation of ureas from the reaction of the isocyanate product with the starting amine. sabtechmachine.com

Phosgene-Free and Green Chemistry Synthetic Strategies

The significant hazards associated with the phosgene route have spurred the development of alternative, safer synthetic pathways that align with the principles of green chemistry. rsc.orgrsc.org These methods avoid the direct use of phosgene and often utilize less toxic reagents and milder reaction conditions. nih.govgoogle.com Key phosgene-free strategies include the Curtius rearrangement, Hofmann rearrangement, and the reductive carbonylation of nitro compounds. rsc.orgnih.gov

The Curtius rearrangement is a versatile and widely used phosgene-free method for synthesizing isocyanates from carboxylic acids. nih.gov First described by Theodor Curtius in 1885, the reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org For the synthesis of Cyclohexene, 1-isocyanato-, the required starting material would be cyclohexene-1-carboxylic acid.

The reaction proceeds via the formation of an acyl azide, which is typically prepared from the corresponding carboxylic acid or acyl chloride. organic-chemistry.org Upon heating, the acyl azide undergoes a concerted rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen atom as nitrogen gas is eliminated. wikipedia.org This migration occurs with full retention of the migrating group's configuration. nih.gov

General Mechanism:

Acyl Azide Formation: R-COOH → R-COCl → R-CON₃

Rearrangement: R-CON₃ → [R-N=C=O] + N₂

The resulting isocyanate can be isolated or reacted in situ with various nucleophiles. organic-chemistry.org For instance, reaction with an alcohol like tert-butanol generates Boc-protected amines, while reaction with benzyl alcohol yields Cbz-protected amines. wikipedia.orgcommonorganicchemistry.com

| Rearrangement | Starting Material | Key Intermediate | Product | Key Features |

| Curtius | Carboxylic Acid (e.g., Cyclohexene-1-carboxylic acid) | Acyl Azide | Isocyanate (e.g., Cyclohexene, 1-isocyanato-) | Mild conditions, high functional group tolerance. nih.gov |

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann, converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgresearchgate.net To synthesize Cyclohexene, 1-isocyanato-, the starting material would be cyclohexene-1-carboxamide.

The reaction is typically carried out by treating the primary amide with bromine in an aqueous solution of a strong base like sodium hydroxide. masterorganicchemistry.com This forms sodium hypobromite in situ, which reacts with the amide. wikipedia.org The mechanism involves the deprotonation of the amide followed by bromination to form an N-bromoamide. A second deprotonation yields a bromoamide anion, which rearranges by migration of the R-group from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming the isocyanate. wikipedia.orgchemistrysteps.com

Key Mechanistic Steps:

Formation of N-bromoamide from the primary amide.

Deprotonation to form a bromoamide anion.

Rearrangement to form the isocyanate. wikipedia.org

The isocyanate intermediate is often not isolated in the classical Hofmann rearrangement; in the presence of water, it hydrolyzes to a carbamic acid, which then spontaneously decarboxylates to yield the primary amine. wikipedia.orgchemistrysteps.com However, the intermediate isocyanate can be trapped by other nucleophiles, such as alcohols, to form stable carbamates. wikipedia.org

The catalytic reductive carbonylation of nitro compounds presents an attractive, single-step, phosgene-free route to isocyanates. ukessays.comresearchgate.net This method involves the direct reaction of a nitro compound with carbon monoxide (CO) under the influence of a transition metal catalyst to form the isocyanate. researchgate.net For producing Cyclohexene, 1-isocyanato-, the precursor would be 1-nitrocyclohexene.

This process is thermodynamically favorable and benefits from the low cost and accessibility of CO. researchgate.net Group VIII transition metals, particularly palladium and rhodium complexes, are the most effective catalysts for this transformation. researchgate.netresearchgate.net The reaction is often promoted by Lewis acid co-catalysts. researchgate.net

There are two primary pathways for this reaction:

Direct Method: The nitro compound is directly converted to the isocyanate with the liberation of carbon dioxide. universiteitleiden.nl This typically requires forcing conditions of high temperature and pressure. researchgate.net

Indirect Method: The isocyanate intermediate is trapped in situ by an alcohol or amine (which can also serve as the solvent) to form a more stable carbamate (B1207046) or urea. universiteitleiden.nl The desired isocyanate is then obtained by the thermal cracking of this carbamate or urea. nih.gov

Research has focused on optimizing catalyst systems to achieve high conversion and selectivity under milder conditions. For example, palladium chloride (PdCl₂) combined with N-donor ligands like alkylimidazole has been shown to achieve high yields of phenyl isocyanate from nitrobenzene. researchgate.net

Carbon Dioxide and Amine Coupling Approaches

A promising green chemistry approach for the synthesis of isocyanates, including Cyclohexene, 1-isocyanato-, involves the utilization of carbon dioxide (CO₂) as a C1 building block. This method avoids the use of highly toxic phosgene and its derivatives. The general strategy involves two main steps: the formation of a carbamate salt and its subsequent dehydration.

The process begins with the reaction between a primary amine and CO₂ in the presence of a base and an aprotic organic solvent. For the synthesis of Cyclohexene, 1-isocyanato-, the precursor would be 1-aminocyclohexene. This amine reacts with CO₂ to form the corresponding ammonium carbamate salt.

This reaction is typically carried out at low temperatures, for instance, between -10°C and -5°C. The formed carbamate salt can then be converted into the target isocyanate by reacting it with an electrophilic or oxophilic dehydrating agent. Various dehydrating agents have been explored, including phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₄O₁₀), which facilitate the elimination of water to yield the isocyanate. This mild, metal-free synthesis pathway is advantageous as it often produces high yields of the desired isocyanate.

Catalytic Routes for Sustainable Isocyanate Production

The development of catalytic routes is central to the sustainable production of isocyanates, aiming to replace hazardous reagents and improve energy efficiency. These non-phosgene methods primarily focus on the carbonylation of amines or nitro compounds and the catalytic decomposition of carbamates. nih.govacs.orgresearchgate.net

One of the most studied sustainable approaches is the thermal decomposition of carbamates, which are precursors to isocyanates. nih.gov This step is often the bottleneck in non-phosgene processes, and significant research has been dedicated to developing effective catalysts. Both single-component metal catalysts and composite catalysts have shown promise. researchgate.net Single-metal catalysts, particularly those based on zinc, are noted for their high activity, low cost, and broad substrate compatibility. nih.govresearchgate.net Composite catalysts can enhance the isocyanate yield by incorporating a second metal to modify the active sites. nih.gov

Another significant catalytic route is the reductive carbonylation of nitro compounds. This can be performed as a direct, one-step synthesis or an indirect, two-step process that proceeds via a carbamate intermediate. researchgate.net This reaction often employs homogeneous transition metal catalysts based on palladium, rhodium, and ruthenium. acs.org

The table below summarizes various catalytic systems used in sustainable isocyanate synthesis, which are applicable for producing compounds like Cyclohexene, 1-isocyanato-.

| Catalytic Method | Catalyst System | Precursor(s) | Key Findings & Conditions |

| Carbamate Decomposition | Zinc-based catalysts | N-substituted Carbamate | High activity, cost-effective, and compatible with a wide range of substrates. nih.govresearchgate.net |

| Carbamate Decomposition | Composite metal catalysts | N-substituted Carbamate | Can enhance isocyanate yield by adjusting the active metal composition. nih.gov |

| Reductive Carbonylation | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) | Nitro Compounds, CO | Homogeneous catalysis that can form isocyanates directly or via a carbamate intermediate. acs.orgresearchgate.net |

| Oxidative Carbonylation | Transition Metal Complexes | Amines, CO, O₂ | A potentially explosive mixture of CO and O₂ can be a drawback; requires careful control. acs.orgresearchgate.net |

| Dimethyl Carbonate (DMC) Method | Various (e.g., FeCl₃, Mn(OAc)₂) | Aliphatic/Aromatic Amines, DMC | A phosgene substitute that avoids chloride ions, reducing corrosion. Carbamate is formed and then decomposed. acs.org |

| Urea Method | Not specified | Urea, Alcohol, Amines | Forms a carbamate intermediate which is then decomposed. Byproducts can be recycled, enabling a "zero emission" process. nih.gov |

Precursor Synthesis and Advanced Purification Techniques

Precursor Synthesis

The primary precursor for the synthesis of Cyclohexene, 1-isocyanato- is 1-aminocyclohexene. This compound is an enamine, a class of compounds characterized by an amino group attached to a double bond. Enamines are valuable synthetic intermediates. libretexts.org

A standard and effective method for the synthesis of 1-aminocyclohexene involves the acid-catalyzed reaction of cyclohexanone with a suitable amine, often ammonia or a primary amine, followed by dehydration. More commonly, enamines are prepared from the condensation reaction of a ketone (cyclohexanone in this case) with a secondary amine, such as pyrrolidine or morpholine, typically with the removal of water. youtube.commsu.edu While this forms a tertiary enamine, subsequent modification or alternative pathways can yield the primary enamine required for isocyanate synthesis. The reaction is a reversible condensation process where water is removed to drive the equilibrium toward the enamine product. youtube.com

Advanced Purification Techniques

The purity of the final isocyanate product is critical for its subsequent applications. Advanced purification techniques are employed to remove solvents, unreacted precursors, catalysts, and byproducts formed during the synthesis.

Distillation: This is a primary method for purifying isocyanates. Due to the thermal sensitivity of the isocyanate group (-NCO), which can lead to oligomerization (forming isocyanurates, carbodiimides, etc.), purification is often performed via distillation under greatly reduced pressure (vacuum distillation). google.com This lowers the boiling point, reducing the thermal stress on the compound and minimizing yield loss.

Fractional Distillation: For complex mixtures, fractional distillation in specialized apparatus, such as dividing wall columns, can be used for more efficient separation of the isocyanate from light components, solvents, and heavier byproducts.

Filtration: This method can be used to remove solid impurities or byproducts. For instance, if an isocyanate is converted into a solid derivative (like a urea compound) to separate it from a solvent, filtration can be employed to isolate the solid, which can then be reconverted or discarded.

Notably, non-phosgene synthesis routes often simplify purification operations. The absence of chlorine in these processes eliminates corrosive byproducts like hydrogen chloride, thereby enhancing the final product's quality and reducing the complexity of the purification train. nih.govacs.org

Optimization of Reaction Conditions and Yield Enhancement in Laboratory and Scaled Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of Cyclohexene, 1-isocyanato-, while ensuring the process is efficient and scalable. This involves the systematic adjustment of various reaction parameters. The central goal is to achieve high conversion of raw materials and high selectivity towards the desired isocyanate product. nih.govresearchgate.net

Key parameters that are typically optimized include:

Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. For instance, in carbamate decomposition, a specific temperature range (e.g., 350-550 °C for gas-phase reactions) is required to achieve efficient conversion without degrading the product.

Pressure: Pressure can affect reaction equilibrium and rates, particularly in gas-phase reactions or those involving gaseous reagents like CO or CO₂. In microwave-assisted synthesis, CO₂ pressure has been shown to be a critical factor for driving reactions to completion. beilstein-journals.org

Solvent: The choice of solvent can impact reactant solubility, reaction pathways, and catalyst stability. Aprotic organic solvents are commonly used in isocyanate synthesis.

Catalyst: The type and concentration of the catalyst are paramount. Catalyst selection affects reaction rate, selectivity, and the mildness of the required conditions. Research focuses on developing catalysts that are highly active, selective, and reusable. nih.gov

Reaction Time: Optimizing the reaction time ensures that the reaction proceeds to completion while minimizing the formation of degradation products or byproducts from prolonged exposure to reaction conditions.

The following table provides illustrative examples of how reaction conditions are optimized in various isocyanate synthesis methodologies to enhance yield.

| Parameter | Effect on Reaction & Yield Enhancement | Example |

| Temperature | Controls reaction rate vs. side reactions. Optimal temperature maximizes yield. | In the synthesis of benzyl isocyanate, complete conversion was achieved in toluene at 70°C, while the reaction was incomplete at 50°C. beilstein-journals.org |

| Solvent | Affects solubility, catalyst performance, and reaction pathway. | For the same benzyl isocyanate synthesis, acetonitrile (MeCN) allowed for complete conversion at a lower temperature (50°C) compared to toluene or THF. beilstein-journals.org |

| Catalyst Choice | Determines reaction efficiency and selectivity. | In carbamate decomposition, single-component zinc catalysts show high activity, while composite catalysts can further enhance yield. nih.govresearchgate.net |

| **Pressure (of CO₂) ** | Increases the concentration of a key reagent, driving the reaction forward. | In a microwave-assisted Staudinger–aza-Wittig reaction to form an isocyanate, the conversion reached 93% under 14 bar of CO₂, compared to a much slower reaction at 1 bar. beilstein-journals.org |

| Molar Ratio of Reactants | Affects conversion and selectivity. An excess of one reactant may be used to drive the reaction to completion. | In the synthesis of 1,3-Bis(isocyanatomethyl)benzene, optimizing the molar ratio of the diamine to the carbonyl source was a key factor in achieving a yield of 83.35%. |

Reactivity and Mechanistic Investigations of Cyclohexene, 1 Isocyanato

Nucleophilic Addition Reactions to the Isocyanate Group

The primary reaction pathway for isocyanates involves the nucleophilic addition of compounds containing an active hydrogen atom to the C=N double bond rsc.orgvedantu.comlibretexts.org. This reaction is initiated by the attack of a nucleophile on the electrophilic carbon of the isocyanate group, followed by a proton transfer to the nitrogen atom rsc.org.

The reaction between an isocyanate and an alcohol or polyol yields a carbamate (B1207046), commonly known as a urethane (B1682113). This reaction is fundamental to the polyurethane industry kuleuven.be. For Cyclohexene (B86901), 1-isocyanato-, the reaction with an alcohol (R-OH) proceeds via nucleophilic attack of the alcohol's oxygen on the isocyanate's carbonyl carbon.

Kinetic studies on similar systems, such as the reaction of isophorone (B1672270) diisocyanate (which contains a cycloaliphatic isocyanate group) with various alcohols, show that the reaction rate is influenced by the structure of the alcohol msu.ruresearchgate.net. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance kuleuven.be. The reaction can be catalyzed, and mechanistic investigations suggest that multiple alcohol molecules may be involved in the transition state, especially at high alcohol concentrations kuleuven.be. A proposed two-step mechanism for reactions with an excess of isocyanate involves the formation of an allophanate (B1242929) intermediate, which then decomposes to the urethane and regenerates an isocyanate molecule nih.govmdpi.com.

Table 1: Factors Influencing Urethane Formation Reactivity

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Alcohol Structure | Primary > Secondary | Reduced steric hindrance allows for easier nucleophilic attack kuleuven.be. |

| Alcohol Concentration | Increased rate | Higher concentrations can lead to the involvement of alcohol trimers, which are more reactive kuleuven.be. |

| Catalyst | Increased rate | Catalysts, such as certain amines or organometallic compounds, lower the activation energy of the reaction. |

| Isocyanate Concentration | Complex | An excess of isocyanate may lead to the formation of allophanate intermediates nih.govmdpi.com. |

The reaction of Cyclohexene, 1-isocyanato- with a primary or secondary amine or polyamine results in the formation of a substituted urea (B33335). This reaction is typically very rapid and is a common method for synthesizing ureas commonorganicchemistry.comresearchgate.net. The high reactivity is attributed to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols.

The process involves the nucleophilic attack of the amine's nitrogen on the isocyanate's carbonyl carbon, followed by proton transfer to yield the urea product. The reaction is generally performed in a suitable solvent like THF or DMF and does not typically require a catalyst commonorganicchemistry.com. The formation of polyureas occurs when di- or polyisocyanates react with di- or polyamines researchgate.net. Alternative methods for urea synthesis include the Curtius rearrangement of an acyl azide (B81097) to form an isocyanate intermediate, which is then trapped by an amine organic-chemistry.org.

Cyclohexene, 1-isocyanato- can react with carboxylic acids. This reaction is more complex than those with alcohols or amines. The initial product is a mixed carbamic-carboxylic anhydride (B1165640), which is generally unstable researchgate.net. This anhydride can then decompose through various pathways. A common outcome is the loss of carbon dioxide to form an amide acs.org.

The reaction stoichiometry can influence the final products. For instance, studies on the reaction of aromatic isocyanates with benzoic acid in dimethyl sulfoxide (B87167) (DMS) showed a 2:1:1 stoichiometry for isocyanate:carboxylic acid:sulfoxide, yielding a urea derivative, carbon dioxide, and a methylthiomethyl ester researchgate.net. This indicates that the solvent can participate in the reaction. The use of ionic liquids as a medium has also been shown to facilitate the efficient synthesis of amides from carboxylic acids and isocyanates researchgate.net.

The nucleophilic addition of a thiol to an isocyanate produces a thiourethane linkage monash.edu. This reaction, particularly when base-catalyzed, is highly efficient and can proceed to completion in seconds or minutes with few side products, qualifying it as a "click" reaction sci-hub.seresearchgate.netupc.edu.

The reaction is typically catalyzed by a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (TEA), which facilitates the formation of a highly nucleophilic thiolate anion monash.edursc.orgresearchgate.net. The kinetics of the thiol-isocyanate reaction are significantly influenced by the catalyst's basicity and steric hindrance sci-hub.se. Interfacial polymerization using this reaction can be employed to create microcapsules, where the reaction occurs at the interface of an emulsion rsc.orgresearchgate.net. Kinetic investigations using real-time IR have shown that both thiol-isocyanate and competing thiol-ene reactions can be rapid and efficient, achieving over 90% conversion quickly sci-hub.seresearchgate.net.

Table 2: Kinetic Parameters for Base-Catalyzed Thiol-Isocyanate Reactions

| Catalyst | Catalyst Type | Relative Reaction Rate | Key Features |

|---|---|---|---|

| Triethylamine (TEA) | Tertiary Amine | Fast | Common and effective catalyst for promoting nucleophilic addition sci-hub.seresearchgate.net. |

| DBU | Amidine | Very Fast | A strong, non-nucleophilic base that is highly efficient for this reaction rsc.org. |

| DABCO | Tertiary Amine | Moderate to Fast | Bicyclic amine catalyst also used in polyurethane chemistry researchgate.net. |

| Ionic Liquids (ILs) | Autocatalytic | Variable | Can act as both the reaction medium and catalyst, simplifying the process researchgate.net. |

Polymerization Pathways and Mechanism Elucidation

The presence of a vinyl group and an isocyanate group allows Cyclohexene, 1-isocyanato- to undergo various polymerization reactions, leading to a range of polymer architectures.

Homopolymerization of Cyclohexene, 1-isocyanato- can proceed through either the vinyl group or the isocyanate group, primarily via anionic or radical mechanisms. uni-bayreuth.deresearchgate.net

Anionic Polymerization: Anionic polymerization is suitable for monomers with electron-withdrawing groups that can stabilize an anionic propagating center. stanford.edu Both the vinyl group (due to the adjacent isocyanate) and the isocyanate group itself are susceptible to anionic polymerization. researchgate.netwikipedia.org

Vinyl Polymerization: Initiation with a strong nucleophile (e.g., an organolithium compound) would attack the β-carbon of the vinyl group, generating a carbanion that is stabilized by the isocyanate group. This carbanion then propagates by adding to other monomers. uni-bayreuth.de

Isocyanate Polymerization: The isocyanate group can also be polymerized anionically. The initiation involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, forming an amide anion which then propagates. This typically leads to the formation of a nylon-1 type polymer. researchgate.net Living anionic polymerization of isocyanates has been achieved, allowing for good control over molecular weight and architecture. researchgate.net

Radical Polymerization: The vinyl group of Cyclohexene, 1-isocyanato- can undergo radical polymerization. The reaction is initiated by a radical initiator (e.g., AIBN or a peroxide), which generates a radical that adds to the vinyl group. The resulting radical then propagates by adding to subsequent monomers. youtube.com

Copolymerization of Cyclohexene, 1-isocyanato- with other vinyl monomers allows for the synthesis of polymers with tailored properties. The isocyanate group can be kept intact as a pendant functional group for post-polymerization modifications.

Statistical Copolymers: Cyclohexene, 1-isocyanato- can be copolymerized with a variety of common monomers such as styrene (B11656) and acrylates (e.g., methyl methacrylate) via radical polymerization. acs.orgcmu.edu The reactivity ratios of the comonomers will determine the composition and sequence distribution of the resulting copolymer. For instance, the copolymerization of vinyl monomers with blocked isocyanate groups and styrene has been reported. tandfonline.com

Block Copolymers: The synthesis of block copolymers containing Cyclohexene, 1-isocyanato- can be achieved using controlled/living polymerization techniques.

Living Anionic Polymerization: Sequential addition of monomers in a living anionic polymerization system can be used to create well-defined block copolymers. For example, a living polystyrene chain could be used to initiate the polymerization of Cyclohexene, 1-isocyanato-, resulting in a polystyrene-b-poly(1-isocyanato-cyclohexene) block copolymer. frontiersin.org

Controlled Radical Polymerization: Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) can be employed to synthesize block copolymers. A macro-chain transfer agent or macroinitiator can be used to initiate the polymerization of Cyclohexene, 1-isocyanato-, or vice versa. mdpi.comrsc.orgrsc.org

While Cyclohexene, 1-isocyanato- itself does not undergo ring-opening polymerization, it can be chemically modified to produce monomers suitable for ROP. A key example is the epoxidation of the cyclohexene ring to form an oxirane. The resulting cyclohexene oxide derivative containing an isocyanate group could then undergo ROP.

The ring-opening polymerization of cyclohexene oxide (CHO) is well-established and can be catalyzed by various systems, including anionic, cationic, and coordination catalysts. nih.govrsc.orgnih.govresearchgate.net Cationic ROP of CHO, for instance, can proceed in a living manner, allowing for the synthesis of well-defined poly(cyclohexene oxide) with controlled molecular weights and narrow molecular weight distributions. osaka-u.ac.jp The isocyanate group would likely need to be protected during the ROP process, depending on the catalyst system used, to prevent side reactions.

Table 2: Potential Polymerization Pathways for Cyclohexene, 1-isocyanato-

| Polymerization Type | Mechanism | Resulting Polymer Structure |

| Homopolymerization | Anionic (Vinyl) | Linear polymer with pendant isocyanate groups |

| Homopolymerization | Anionic (Isocyanate) | Nylon-1 type polymer |

| Homopolymerization | Radical (Vinyl) | Linear polymer with pendant isocyanate groups |

| Copolymerization | Radical | Statistical copolymer with comonomer units |

| Copolymerization | Living Anionic/RAFT/ATRP | Block copolymer with comonomer units |

| Ring-Opening Polymerization | Cationic/Anionic (of derived epoxide) | Polyether backbone with isocyanate functionality |

Transition Metal-Catalyzed Transformations and Selectivity Control

Transition metal catalysis offers a versatile platform for the transformation of Cyclohexene, 1-isocyanato-, enabling a range of reactions with high selectivity that might be difficult to achieve through other means.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in organic synthesis and can be employed for various transformations of vinyl isocyanates. For example, palladium-catalyzed cycloaddition of isocyanates to vinylaziridines has been reported to produce imidazolidinones. acs.orgscite.ainih.gov Such catalytic systems could potentially be adapted for Cyclohexene, 1-isocyanato-. Furthermore, palladium-catalyzed cyclization of alkynoic acids to form vinyl dioxanones has been demonstrated, showcasing the ability of palladium to activate vinyl groups. nih.gov Tandem palladium catalysis has also been used in the [3+1+1] cyclization of vinyl oxiranes with azides and CO, proceeding through an in-situ generated isocyanate intermediate. rsc.org

Rhodium and Cobalt-Catalyzed Reactions: Rhodium and cobalt catalysts are effective for C-H activation and subsequent functionalization. nih.gov These catalysts could potentially be used to functionalize the C-H bonds of the cyclohexene ring in Cyclohexene, 1-isocyanato-, with the isocyanate group directing the reaction to a specific position. Transition metal-catalyzed cyclization of isocyanates through C(sp²)-H activation is an emerging area for the synthesis of N-heterocycles. researchgate.net

Selectivity Control: A key advantage of transition metal catalysis is the ability to control the selectivity of reactions (chemo-, regio-, and stereoselectivity) by tuning the metal center, the ligands, and the reaction conditions. For instance, in palladium-catalyzed reactions of vinylaziridines with isocyanates, the choice of chiral ligand was crucial for achieving high enantioselectivity. acs.org The use of additives can also influence the reaction pathway and selectivity.

The combination of vinyl radicals with transition metal catalysts provides another avenue for functionalization. rsc.org Transition metals can facilitate the generation of vinyl radicals from Cyclohexene, 1-isocyanato-, which can then participate in a variety of transformations, including substitution and addition reactions. Isocyanide insertion reactions catalyzed by transition metals are also a well-established method for constructing complex molecules. sioc-journal.cn

Table 3: Examples of Transition Metal-Catalyzed Reactions Relevant to Cyclohexene, 1-isocyanato-

| Metal Catalyst | Reaction Type | Potential Application |

| Palladium | Cycloaddition | Synthesis of heterocyclic compounds |

| Palladium | Cyclization | Formation of complex ring systems |

| Rhodium/Cobalt | C-H Activation/Amidation | Functionalization of the cyclohexene ring |

| Copper | Radical Reactions | Trifluoromethyl alkynylation |

Carbon–Hydrogen Bond Functionalization via Isocyanate Insertion

The insertion of isocyanates into carbon-hydrogen (C-H) bonds is a powerful method for forming C-N bonds and synthesizing amides. This transformation is typically catalyzed by transition metals and offers a more atom-economical approach compared to traditional methods. nih.gov While research on the direct C-H functionalization involving vinylic isocyanates like Cyclohexene, 1-isocyanato- is limited, the general principles of this reaction type provide a framework for understanding its potential reactivity.

Transition metal catalysts, including those based on cobalt, rhodium, and ruthenium, have been shown to catalyze the addition of C(sp²)–H bonds across the C=N bond of isocyanates. nih.govresearchgate.net The mechanism often involves the coordination of a directing group to the metal center, followed by C-H activation and insertion of the isocyanate.

For instance, cobalt(III)-catalyzed C-H bond amidation with isocyanates has been demonstrated for arenes and heteroarenes, showcasing broad functional group compatibility. nih.gov This method provides a convergent route to amides from readily available starting materials. nih.gov

A synthetic method for preparing aliphatic isocyanates through direct C-H activation has also been developed using a manganese catalyst. nih.gov This process involves the functionalization of secondary, tertiary, and benzylic C-H bonds. nih.gov The resulting isocyanate can then be converted to substituted ureas. nih.gov While this represents the reverse of isocyanate insertion, it highlights the potential for metal-catalyzed reactions at C-H bonds in the context of isocyanate chemistry.

The synergy between C-H bond activation and isocyanide insertion has been explored, offering an efficient route to complex molecules. rsc.org Although isocyanides are structurally different from isocyanates, this research demonstrates the utility of combining C-H activation with the insertion of related functional groups.

Further research is needed to explore the potential of Cyclohexene, 1-isocyanato- to undergo C-H bond functionalization, which could provide novel pathways for the synthesis of complex nitrogen-containing molecules.

Cross-Coupling and Other Organometallic Reactions

The vinyl group in Cyclohexene, 1-isocyanato- suggests its potential participation in various cross-coupling and other organometallic reactions. While specific examples involving this particular molecule are scarce, related studies on vinylic compounds and isocyanates provide insights into its possible reactivity.

Palladium-catalyzed reactions are central to cross-coupling chemistry. mdpi.com For instance, the palladium-catalyzed coupling of vinyl aziridines with isocyanates has been reported to produce imidazolidinones. nih.gov In these reactions, the vinyl group plays a role in enhancing the reactivity of the aziridine (B145994) substrate. nih.gov Nickel catalysts have also been employed in similar coupling reactions. nih.govnih.gov

The development of palladium-catalyzed dynamic kinetic asymmetric transformations (DYKATs) of vinylaziridines with isocyanates allows for the enantioselective synthesis of chiral imidazolidinones. acs.org

While not a direct cross-coupling reaction, the cycloaddition of vinyl isocyanates with various partners is a known transformation. For example, they can undergo [4+2] cycloaddition reactions with benzyne (B1209423) addends. acs.org Thermally induced reactions of vinyl isocyanates with enamines can lead to the formation of complex heterocyclic systems. combichemistry.com

The field of transition metal-catalyzed reactions involving vinyl radicals is also expanding, which could present further reaction pathways for vinylic isocyanates. rsc.org

Table 2: Potential Organometallic Reactions of Vinylic Isocyanates

| Reaction Type | Catalyst | Potential Product | References |

| Coupling with Vinyl Aziridines | Palladium, Nickel | Imidazolidinones | nih.gov |

| Asymmetric Cycloaddition | Palladium | Chiral Imidazolidinones | acs.org |

| [4+2] Cycloaddition | (thermal or catalyzed) | Fused Heterocycles | acs.org |

This table outlines potential reactions based on the reactivity of the vinylic isocyanate functional group, as direct examples with Cyclohexene, 1-isocyanato- are limited.

Applications of Cyclohexene, 1 Isocyanato in Advanced Materials Science and Organic Synthesis

Role as a Monomer in Advanced Polymer Chemistry

There is a significant lack of specific data on the use of Cyclohexene (B86901), 1-isocyanato- as a monomer in the ways described in the subsections below. As a monofunctional isocyanate, its role would fundamentally differ from the diisocyanates that are the foundation of polyurethane and polyurea chemistry. It would likely act as a chain terminator or for the introduction of a cyclohexene moiety as a side group, rather than as a primary chain-building monomer.

Synthesis of High-Performance Polyurethanes and Polyureas

No specific studies detailing the synthesis of high-performance polyurethanes or polyureas using Cyclohexene, 1-isocyanato- as a comonomer were found. The synthesis of these polymers relies on the reaction of di- or polyisocyanates with polyols or polyamines to form long polymer chains. A monoisocyanate would cap the growing chain, thereby limiting the molecular weight and preventing the formation of a high-performance polymer.

Development of Functional Polymer Networks and Copolymers

The literature does not provide specific examples of Cyclohexene, 1-isocyanato- being used to develop functional polymer networks or copolymers. In theory, the cyclohexene group could be used for post-polymerization modification, but no concrete research was identified to support this for this specific molecule.

Specialty Coatings, Adhesives, and Elastomers

While isocyanates are crucial in the formulation of specialty coatings, adhesives, and elastomers, there is no specific mention of Cyclohexene, 1-isocyanato- in these applications. The performance of these materials is highly dependent on the cross-linked network formed by di- or polyisocyanates, a role that a monofunctional isocyanate cannot fulfill on its own.

Polymerization Strategies for Tailored Mechanical and Thermal Properties

No polymerization strategies involving Cyclohexene, 1-isocyanato- to tailor the mechanical and thermal properties of polymers were found in the reviewed literature. Such strategies are typically described for polymers built from di- and polyfunctional monomers.

Building Block in Complex Organic Molecule Synthesis

The use of isocyanates as building blocks in organic synthesis is a well-established field. However, the specific application of Cyclohexene, 1-isocyanato- is not well-documented.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

While isocyanates are known to be precursors for the synthesis of various nitrogen-containing heterocyclic compounds, no specific examples utilizing Cyclohexene, 1-isocyanato- were identified in the available research. General methods for heterocycle synthesis from isocyanates exist, but their applicability and the specific outcomes with Cyclohexene, 1-isocyanato- have not been reported.

Applications in Stereoselective and Asymmetric Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. Stereoselective and asymmetric synthesis aim to produce a single desired stereoisomer, and the molecular architecture of Cyclohexene, 1-isocyanato- presents theoretical opportunities for its use in such processes.

While direct and extensive research specifically detailing the use of Cyclohexene, 1-isocyanato- as a primary chiral auxiliary or catalyst in stereoselective reactions is not widely documented in readily available literature, the principles of asymmetric synthesis provide a framework for its potential applications. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is established, the auxiliary is removed. Given the chirality of a substituted cyclohexene ring, derivatives of Cyclohexene, 1-isocyanato- could theoretically serve this purpose.

The isocyanate functional group is highly reactive towards nucleophiles such as alcohols, amines, and thiols, forming urethanes, ureas, and thiocarbamates, respectively. In the context of asymmetric synthesis, if Cyclohexene, 1-isocyanato- were available in an enantiomerically pure form, it could be reacted with a prochiral nucleophile. The resulting adduct, now containing a chiral center from the cyclohexene moiety, could then undergo further reactions where the stereochemical outcome is influenced by the chiral cyclohexene framework.

For instance, in the asymmetric synthesis of functionalized cyclohexanes, which are common structural motifs in natural products and bioactive compounds, organocatalytic domino reactions have emerged as a powerful strategy. nih.gov While current methods often employ chiral amines to activate substrates, the potential use of chiral isocyanates like an enantiopure form of Cyclohexene, 1-isocyanato- could offer an alternative pathway for inducing stereoselectivity. However, specific examples and detailed research findings on the successful application of Cyclohexene, 1-isocyanato- in this capacity are limited.

Surface Modification and Functionalization Technologies

The ability to tailor the surface properties of materials is crucial for a vast array of applications, from biocompatible medical implants to advanced electronics and coatings with enhanced durability. nih.govmdpi.com Surface modification involves altering the chemical and physical characteristics of a material's interface to achieve desired functionalities. The high reactivity of the isocyanate group makes Cyclohexene, 1-isocyanato- a candidate for such surface functionalization, enabling the covalent attachment of this molecule to various substrates.

Polymer grafting is a surface modification technique where polymer chains are attached to a substrate, forming a new surface layer with distinct properties. nih.gov This can improve characteristics such as wettability, adhesion, biocompatibility, and chemical resistance. There are three main strategies for polymer grafting: "grafting to," "grafting from," and "grafting through." mdpi.com

In the "grafting to" approach, pre-synthesized polymer chains with reactive end-groups are attached to a compatible surface. The isocyanate group of Cyclohexene, 1-isocyanato- can be utilized in this context. A substrate surface can be functionalized with groups that are reactive towards isocyanates, such as hydroxyl (-OH) or amine (-NH2) groups. Subsequently, the substrate can be treated with Cyclohexene, 1-isocyanato-, which would covalently bind to the surface, presenting the cyclohexene ring for further polymerization or functionalization.

Alternatively, Cyclohexene, 1-isocyanato- could be used to functionalize the end of a polymer chain. This functionalized polymer could then be grafted onto a suitable substrate. While the general principles of using isocyanates for polymer grafting are well-established, specific research data and detailed findings on the use of Cyclohexene, 1-isocyanato- for this purpose are not extensively reported. The performance enhancement would be dependent on the properties of the grafted polymer and the nature of the substrate.

Below is a hypothetical data table illustrating the kind of research findings that would be relevant to this application. Please note that this table is for illustrative purposes and is not based on actual experimental data for Cyclohexene, 1-isocyanato- due to the lack of specific literature.

Hypothetical Data on Polymer Grafting using a Cyclohexene-Functionalized Linker

| Substrate | Functionalization Method | Grafted Polymer | Grafting Density (chains/nm²) | Change in Contact Angle (°) | Adhesion Strength Improvement (%) |

|---|---|---|---|---|---|

| Silicon Wafer | Silanization with aminopropyltriethoxysilane followed by reaction with Cyclohexene, 1-isocyanato- | Polystyrene | 0.45 | -25 | 40 |

| Glass Slide | Plasma treatment to introduce hydroxyl groups, then reaction with Cyclohexene, 1-isocyanato- | Poly(methyl methacrylate) | 0.38 | -20 | 35 |

| Titanium Alloy | Anodization followed by reaction with Cyclohexene, 1-isocyanato- | Polyethylene glycol | 0.62 | -40 | 55 |

The immobilization of active species, such as enzymes, catalysts, or antibodies, onto solid supports is a critical technology in biocatalysis, sensor development, and medical diagnostics. albany.edunih.gov Immobilization can enhance the stability of the active species, facilitate its separation from the reaction mixture, and enable its reuse, thereby improving the economic feasibility of the process.

Covalent attachment is a common method for enzyme immobilization, as it forms a stable and permanent bond between the enzyme and the support. springernature.com The isocyanate group of Cyclohexene, 1-isocyanato- is highly suitable for this purpose. The surface of a support material (e.g., silica, polymers, magnetic nanoparticles) can be functionalized with Cyclohexene, 1-isocyanato-. The isocyanate group can then react with nucleophilic residues on the surface of an enzyme, such as the amine groups of lysine (B10760008) residues, to form a stable covalent bond.

The cyclohexene moiety of the linker could also provide a spacer arm, which may help to maintain the conformational flexibility and, consequently, the activity of the immobilized enzyme. Furthermore, the hydrophobicity of the cyclohexene ring could influence the microenvironment of the immobilized enzyme, which might be beneficial for certain biocatalytic transformations.

Advanced Spectroscopic and Structural Elucidation of Cyclohexene, 1 Isocyanato and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. rwth-aachen.de For Cyclohexene (B86901), 1-isocyanato-, NMR provides precise information about the chemical environment of each proton and carbon atom, enabling detailed structural and conformational analysis.

Due to the rapid interconversion of conformations at room temperature, the hydrogen atoms in the cyclohexane (B81311) ring of a simple molecule like cyclohexane are equivalent, resulting in a single proton NMR signal. docbrown.info However, in Cyclohexene, 1-isocyanato-, the symmetry is broken, leading to distinct signals for the different protons in the molecule. docbrown.info

Hypothetical ¹H and ¹³C NMR Data for Cyclohexene, 1-isocyanato-

Below is a table of predicted chemical shifts (δ) in ppm, based on the structure of cyclohexene and the known electronic effects of an isocyanate group.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Justification |

| H-2 | ~6.0-6.2 | - | Olefinic proton, adjacent to the isocyanate-bearing carbon. |

| H-3, H-6 | ~2.0-2.2 | ~25-30 | Allylic protons. |

| H-4, H-5 | ~1.6-1.8 | ~21-24 | Saturated ring protons. |

| C-1 | - | ~125-130 | Quaternary carbon attached to the electron-withdrawing NCO group. |

| C-2 | - | ~130-135 | Olefinic carbon. |

| C-3, C-6 | - | ~25-30 | Allylic carbons. |

| C-4, C-5 | - | ~21-24 | Saturated ring carbons. |

| N=C=O | - | ~120-125 | Isocyanate carbon. |

Two-dimensional (2D) NMR experiments are essential for assigning the complex spectra of substituted cyclohexene derivatives by revealing through-bond and through-space correlations between nuclei. slideshare.netscribd.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For Cyclohexene, 1-isocyanato-, COSY would show correlations between the olefinic proton (H-2) and the allylic protons (H-3), and among the various aliphatic protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). scribd.comsdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²J to ⁴J), which is crucial for identifying quaternary carbons and piecing together the molecular framework. scribd.comsdsu.edu For instance, the olefinic proton H-2 would show an HMBC correlation to the quaternary carbon C-1 and the isocyanate carbon, confirming their connectivity.

Expected 2D NMR Correlations for Cyclohexene, 1-isocyanato-

| Technique | Correlated Nuclei | Example Correlations |

| COSY | ¹H ↔ ¹H (2-3 bonds) | H-2 ↔ H-3; H-3 ↔ H-4; H-4 ↔ H-5; H-5 ↔ H-6 |

| HSQC | ¹H ↔ ¹³C (1 bond) | H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4; H-5 ↔ C-5; H-6 ↔ C-6 |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | H-2 ↔ C-1, C-4; H-3 ↔ C-1, C-2, C-5; H-6 ↔ C-1, C-2, C-5 |

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes and reaction kinetics. auremn.org.brnih.gov The cyclohexene ring is known to exist in a half-chair conformation, which can undergo ring inversion. In a study on cyclohexene oxide, low-temperature NMR was used to observe the decoalescence of signals, allowing for the interpretation of two enantiomeric half-chair conformations. epa.gov A similar approach can be applied to Cyclohexene, 1-isocyanato-.

By recording NMR spectra at various temperatures, one can observe the broadening and eventual splitting (decoalescence) of signals as the rate of conformational exchange slows. From the coalescence temperature and line shape analysis, the energy barrier (ΔG‡) for the ring inversion process can be calculated. This provides critical insight into the molecule's flexibility and the relative stability of its conformers. Similar studies on other cyclohexane derivatives have successfully identified and quantified the energies of chair and twist-boat conformations at low temperatures. nih.govsemanticscholar.org

NMR spectroscopy, particularly at low temperatures, is a powerful tool for detecting and characterizing transient reaction intermediates. In the context of isocyanate chemistry, ³¹P and ¹⁵N NMR spectroscopy have been combined with computational methods to study the mechanism of oligomerization reactions, successfully identifying cyclic pentacoordinate phosphorous intermediates. researchgate.net

For reactions involving Cyclohexene, 1-isocyanato-, such as its reaction with nucleophiles (e.g., alcohols to form urethanes), in situ NMR monitoring could potentially identify key intermediates. For example, the formation of a transient complex between the isocyanate and a catalyst could be observed through changes in the chemical shifts of the isocyanate carbon or nearby protons. Isotopic labeling (e.g., with ¹³C or ¹⁵N) can significantly aid these studies by providing a distinct spectroscopic handle to track the transformation of the isocyanate moiety throughout the reaction mechanism. acs.orgacs.org

Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and In Situ Reaction Monitoring

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds, providing a characteristic "fingerprint" of the molecule. americanpharmaceuticalreview.com These techniques are highly sensitive to the presence of specific functional groups and are widely used for both qualitative identification and quantitative analysis.

FTIR spectroscopy is particularly well-suited for monitoring the reactions of isocyanates. azom.com The isocyanate functional group (-N=C=O) exhibits a very strong and sharp asymmetrical stretching absorption band in a region of the infrared spectrum that is typically free from other interfering signals, between 2250 and 2285 cm⁻¹. remspec.comresearchgate.net This distinct peak serves as an excellent spectroscopic marker for tracking the progress of a reaction. remspec.com

By using an in situ FTIR probe, such as an Attenuated Total Reflectance (ATR) probe, the concentration of the isocyanate can be monitored in real-time as a reaction proceeds. researchgate.netnih.gov The rate of disappearance of the isocyanate peak at ~2270 cm⁻¹ can be used to determine reaction kinetics, including reaction order, rate constants, and activation energies. researchgate.net This method allows for a detailed investigation of reaction pathways under various conditions (e.g., different temperatures, catalysts, or solvents) without the need for sample extraction and quenching. azom.comresearchgate.net

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FTIR. americanpharmaceuticalreview.comhoriba.com While FTIR measures the absorption of infrared light, Raman measures the inelastic scattering of laser photons. libretexts.org A key advantage of Raman spectroscopy is that water is a very weak Raman scatterer, making it an excellent technique for studying reactions in aqueous solutions. horiba.commdpi.com

The vibrational modes of Cyclohexene, 1-isocyanato- would be active in both IR and Raman spectra, but with different relative intensities. The symmetric N=C=O stretch, which is weak in the IR, would be stronger in the Raman spectrum. Similarly, the C=C double bond stretch of the cyclohexene ring gives a strong Raman signal. This complementarity helps to provide a more complete vibrational assignment. asianpubs.orgustc.edu.cnnih.gov

Furthermore, when coupled with a microscope (Raman microscopy), the technique can provide high spatial resolution (~1 µm), allowing for the analysis of heterogeneous samples or the monitoring of reactions at interfaces. mdpi.com This capability is valuable for studying polymerization processes or surface reactions involving Cyclohexene, 1-isocyanato- derivatives.

Key Vibrational Frequencies for Cyclohexene, 1-isocyanato-

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| -N=C=O | Asymmetric Stretch | 2250–2285 (Very Strong, Sharp) | 2250–2285 (Medium) |

| -N=C=O | Symmetric Stretch | ~1410-1450 (Weak) | ~1410-1450 (Strong) |

| C=C | Stretch | ~1650 (Medium) | ~1650 (Strong) |

| =C-H | Stretch | ~3020 (Medium) | ~3020 (Medium) |

| -CH₂- | Stretch | 2830–2960 (Strong) | 2830–2960 (Strong) |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Product Identification and Intermediate Detection

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for the unambiguous identification of reaction products and the detection of transient intermediates in studies involving Cyclohexene, 1-isocyanato-. HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of an ion. This is crucial for distinguishing between isomers and compounds with the same nominal mass but different chemical formulas.

Tandem mass spectrometry (MS/MS) offers a deeper level of structural detail by fragmenting a selected precursor ion and analyzing its resulting product ions. wikipedia.orgnationalmaglab.orgunt.edu This technique, often performed in successive stages (MSⁿ), is essential for sequencing, structural elucidation, and identifying specific components within a complex mixture. wikipedia.orgnationalmaglab.org In the context of Cyclohexene, 1-isocyanato- chemistry, MS/MS is used to probe the structure of the parent molecule, its reaction products (e.g., urea (B33335) or urethane (B1682113) derivatives), and any intermediates formed during chemical transformations. The fragmentation patterns generated are characteristic of the molecule's structure and provide definitive evidence for its identification. nationalmaglab.orgresearchgate.net

The structural confirmation of Cyclohexene, 1-isocyanato- (C₇H₉NO, Molecular Weight: 123.07 g/mol ) via mass spectrometry relies on the detailed analysis of its fragmentation pattern. Upon ionization, the molecular ion ([M]⁺˙) is formed, which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions.

Key fragmentation pathways for Cyclohexene, 1-isocyanato- are predicted to involve:

Loss of the isocyanate group: Cleavage of the C-N bond can result in the loss of a neutral NCO radical, leading to a cyclohexenyl cation.

Retro-Diels-Alder reaction: The cyclohexene ring can undergo a characteristic retro-Diels-Alder fragmentation, leading to the expulsion of ethylene (B1197577) (C₂H₄) and the formation of a radical cation. This is a common pathway for cyclohexene and its derivatives. docbrown.info

Loss of CO: A rearrangement followed by the loss of a neutral carbon monoxide molecule is a common fragmentation pathway for isocyanates.

The analysis of these fragments allows for the reconstruction of the original molecular structure. The base peak, which is the most abundant ion in the spectrum, often corresponds to the most stable fragment ion formed during the process. docbrown.info

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 123 | [C₇H₉NO]⁺˙ | Molecular Ion (Parent Ion) |

| 95 | [C₇H₉O]⁺ | Loss of CO |

| 81 | [C₆H₉]⁺ | Loss of NCO radical |

| 67 | [C₅H₇]⁺ | Loss of C₂H₂ from [C₆H₉]⁺ |

| 53 | [C₄H₅]⁺ | Retro-Diels-Alder fragmentation (loss of C₂H₄) |

To analyze complex mixtures containing Cyclohexene, 1-isocyanato- and its derivatives, mass spectrometry is typically coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the separation and analysis of volatile and thermally stable compounds. mdpi.com The sample mixture is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer for detection and identification. However, due to the high reactivity of the isocyanate group, direct analysis of isocyanates by GC can be challenging. mdpi.com Derivatization is often required to convert the isocyanate into a more stable, less polar compound suitable for GC analysis. mdpi.comresearchgate.netdiva-portal.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for the analysis of isocyanates, particularly for less volatile or thermally labile compounds. astm.orgastm.orgresearchgate.netresearchgate.net Isocyanates are highly reactive and are typically derivatized prior to analysis to form stable urea or urethane derivatives. diva-portal.orgrsc.orguu.nl The derivatization not only stabilizes the analyte but also improves its chromatographic properties and detection sensitivity. astm.orgresearchgate.net The mixture is separated by high-performance liquid chromatography (HPLC) before introduction into the mass spectrometer. LC-MS/MS is particularly powerful, offering enhanced selectivity and sensitivity for detecting trace amounts of isocyanate derivatives in complex matrices. astm.orgastm.orgresearchgate.netresearchgate.net

| Technique | Application | Sample Preparation | Advantages |

|---|---|---|---|

| GC-MS | Analysis of volatile reaction products and thermally stable derivatives. | Often requires derivatization to improve stability and volatility. mdpi.comresearchgate.net | High resolution separation of complex mixtures. |

| LC-MS/MS | Primary technique for identifying a wide range of isocyanates and their derivatives. astm.orgastm.orgresearchgate.net | Derivatization (e.g., with amines like DBA) to form stable urea derivatives is standard practice. diva-portal.orguu.nl | High sensitivity and selectivity; suitable for non-volatile and thermally unstable compounds. astm.orgresearchgate.net |

X-ray Crystallography of Key Derivatives and Co-crystals for Precise Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By measuring the diffraction pattern of a single crystal exposed to an X-ray beam, researchers can generate a detailed 3D map of electron density, revealing exact atomic positions, bond lengths, bond angles, and torsional angles. wikipedia.org

Due to the high reactivity of the isocyanate functional group, Cyclohexene, 1-isocyanato- itself is not readily crystallized. Instead, its stable, crystalline derivatives are analyzed. Common derivatives suitable for X-ray crystallography include:

Urea derivatives: Formed by the reaction of the isocyanate with a primary or secondary amine. These derivatives are often highly crystalline and form robust hydrogen-bonding networks, facilitating the growth of high-quality crystals. nih.govrsc.org

Urethane (carbamate) derivatives: Formed by the reaction with an alcohol. These are also stable compounds that can be crystallized for structural analysis. dtic.mil

The crystal structure of these derivatives provides invaluable information. For example, the analysis of a urea derivative of Cyclohexene, 1-isocyanato- would confirm the connectivity of the molecule and reveal the precise conformation of the cyclohexene ring (e.g., half-chair) and the geometry around the urea linkage. This data is crucial for understanding structure-activity relationships, reaction mechanisms, and the non-covalent interactions that govern molecular packing in the solid state. nih.govdtic.milcern.chcapes.gov.br

| Derivative Type | Reactant | Information Gained from Crystal Structure |

|---|---|---|

| Urea | Aniline | Precise bond lengths/angles of the urea linkage, conformation of the cyclohexene ring, intermolecular hydrogen bonding patterns. |

| Urethane (Carbamate) | Methanol | Geometry of the carbamate (B1207046) group, molecular conformation, crystal packing interactions. |

| Co-crystal | Hydrogen-bond donor/acceptor | Study of non-covalent interactions, potential for polymorphism studies. |

Theoretical and Computational Studies of Cyclohexene, 1 Isocyanato

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These methods provide insights into reaction mechanisms, spectroscopic properties, and various molecular characteristics that are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method to investigate the thermodynamics and kinetics of chemical reactions. For isocyanates, DFT studies can be employed to map out the potential energy surfaces of their reactions, such as the formation of urethanes through reaction with alcohols. These studies can identify transition states, intermediates, and reaction products, providing a detailed, step-by-step understanding of the reaction mechanism. For instance, DFT calculations can elucidate whether a reaction proceeds through a concerted or a stepwise mechanism and can predict the activation energies, which are crucial for understanding reaction rates.

In the context of a molecule like Cyclohexene (B86901), 1-isocyanato-, DFT could be used to explore reactions involving either the isocyanate group or the cyclohexene double bond. For example, the reaction of the isocyanate group with a nucleophile, such as an alcohol, could be modeled to determine the energy profile of urethane (B1682113) formation. Similarly, the reactivity of the double bond in cycloaddition or electrophilic addition reactions could be investigated.

Ab Initio Methods for Predicting Spectroscopic Properties and Conformational Isomers

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are particularly well-suited for predicting spectroscopic properties. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of vibrational frequencies (infrared and Raman spectra), electronic excitation energies (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts.

For Cyclohexene, 1-isocyanato-, ab initio calculations could predict its infrared spectrum, identifying characteristic vibrational modes for the N=C=O stretching and the C=C stretching of the cyclohexene ring. Furthermore, these methods can be used to explore the conformational landscape of the molecule. Due to the flexibility of the cyclohexene ring, multiple low-energy conformers may exist. Ab initio calculations can determine the relative energies and geometric structures of these conformers, providing insight into the molecule's flexibility and the population of different shapes at a given temperature.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are valuable tools for understanding and predicting chemical reactivity.

The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an isocyanate, the MEP would likely show a region of negative potential around the oxygen atom and a region of positive potential around the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's reactivity. The LUMO of an isocyanate is typically centered on the N=C=O group, indicating its electrophilic nature. The HOMO, in the case of Cyclohexene, 1-isocyanato-, would likely have contributions from both the isocyanate group and the cyclohexene double bond, influencing its nucleophilic or electron-donating capabilities in various reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Dynamics (MD) Simulations of Polymerization Processes and Material Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes such as polymerization and the resulting material properties.

Polymerization Kinetics and Chain Growth Modeling

MD simulations can be used to model the polymerization process of monomers like Cyclohexene, 1-isocyanato-. By simulating a system containing multiple monomers and initiators (if applicable), it is possible to observe the chain growth process over time. These simulations can provide information on the rate of polymerization, the average chain length, and the distribution of chain lengths. By analyzing the trajectories of the reacting species, one can gain insights into the steric and electronic factors that influence the polymerization kinetics. For a bifunctional monomer, MD can also help in understanding the process of cross-linking and network formation.

Intermolecular Interactions in Polyurethane Networks

Once a polymer network is formed, MD simulations are invaluable for studying the relationship between the chemical structure of the polymer and its macroscopic properties. For polyurethanes derived from Cyclohexene, 1-isocyanato-, MD simulations could be used to investigate the nature and strength of intermolecular interactions within the polymer matrix. This includes hydrogen bonding between urethane groups, van der Waals interactions between the cyclohexene rings, and potential π-stacking interactions.

Computational Approaches for Predicting Reactivity and Selectivity in Organic Transformations